1-(1,3-Benzothiazol-2-yl)piperidine-4-carboxylic acid 1-(1,3-Benzothiazol-2-yl)piperidine-4-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 181811-44-9
VCID: VC6242717
InChI: InChI=1S/C13H14N2O2S/c16-12(17)9-5-7-15(8-6-9)13-14-10-3-1-2-4-11(10)18-13/h1-4,9H,5-8H2,(H,16,17)
SMILES: C1CN(CCC1C(=O)O)C2=NC3=CC=CC=C3S2
Molecular Formula: C13H14N2O2S
Molecular Weight: 262.33

1-(1,3-Benzothiazol-2-yl)piperidine-4-carboxylic acid

CAS No.: 181811-44-9

Cat. No.: VC6242717

Molecular Formula: C13H14N2O2S

Molecular Weight: 262.33

* For research use only. Not for human or veterinary use.

1-(1,3-Benzothiazol-2-yl)piperidine-4-carboxylic acid - 181811-44-9

Specification

CAS No. 181811-44-9
Molecular Formula C13H14N2O2S
Molecular Weight 262.33
IUPAC Name 1-(1,3-benzothiazol-2-yl)piperidine-4-carboxylic acid
Standard InChI InChI=1S/C13H14N2O2S/c16-12(17)9-5-7-15(8-6-9)13-14-10-3-1-2-4-11(10)18-13/h1-4,9H,5-8H2,(H,16,17)
Standard InChI Key RSOHLDYQGWVCCJ-UHFFFAOYSA-N
SMILES C1CN(CCC1C(=O)O)C2=NC3=CC=CC=C3S2

Introduction

Chemical Identity and Structural Analysis

Molecular Architecture

The compound’s structure integrates three distinct moieties:

  • A benzothiazole ring system, comprising a benzene fused to a thiazole (a five-membered ring with nitrogen and sulfur atoms).

  • A piperidine ring, a six-membered saturated heterocycle with one nitrogen atom.

  • A carboxylic acid group (-COOH) at the fourth position of the piperidine ring.

This configuration confers both aromatic stability (from benzothiazole) and zwitterionic potential (from the piperidine-carboxylic acid system). The IUPAC name, 1-(1,3-benzothiazol-2-yl)piperidine-4-carboxylic acid, reflects the connectivity: the benzothiazol-2-yl group is attached to the piperidine nitrogen, while the carboxylic acid resides at the fourth carbon.

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC13H14N2O2S\text{C}_{13}\text{H}_{14}\text{N}_{2}\text{O}_{2}\text{S}
Molecular Weight262.33 g/mol
CAS Registry Number181811-44-9
XLogP3-AA (Partition Coefficient)2.9
Hydrogen Bond Donors1
Hydrogen Bond Acceptors5

Spectroscopic and Computational Characterization

While experimental spectral data (NMR, IR) for this specific compound are absent in public databases, its structural analogs provide insights. For instance, the piperidine-carboxylic acid moiety typically shows:

  • Carboxylic acid O-H stretch: ~2500–3000 cm⁻¹ (IR) .

  • Piperidine ring protons: δ 1.5–3.0 ppm in 1H^1\text{H}-NMR .

  • Benzothiazole aromatic protons: δ 7.2–8.5 ppm .

Computational models predict a planar benzothiazole ring and a chair conformation for the piperidine ring, minimizing steric strain. The carboxylic acid group enhances solubility in polar solvents like water or ethanol, though exact solubility values require experimental validation.

Synthetic Methodologies

Retrosynthetic Analysis

The compound can be dissected into two key building blocks:

  • Benzothiazole-2-amine: Serves as the nucleophile for piperidine functionalization.

  • Piperidine-4-carboxylic acid: Provides the scaffold for benzothiazole attachment.

Reported Synthetic Routes

Although no peer-reviewed synthesis of this exact compound is documented, analogous benzothiazole-piperidine derivatives are synthesized via:

Multicomponent Reactions (MCRs)

One-pot assemblies using aldehydes, thioureas, and piperidine derivatives. For example, the Groebke-Blackburn-Bienaymé reaction constructs benzothiazole rings directly onto piperidine cores .

Post-Functionalization

Introducing the carboxylic acid group via oxidation of a hydroxymethyl or methyl group on pre-formed benzothiazole-piperidine hybrids. Oxidizing agents like KMnO₄ or Jones reagent are typical .

Physicochemical Properties and Stability

Thermal Behavior

The melting point remains unreported, but analogous piperidine-carboxylic acids melt between 180–220°C . Thermogravimetric analysis (TGA) would clarify decomposition thresholds.

Solubility and Partitioning

  • Aqueous Solubility: Limited due to the aromatic benzothiazole moiety, though the carboxylic acid enhances polarity. Predicted solubility: ~1–10 mg/mL in water .

  • Lipophilicity: The XLogP3-AA value of 2.9 suggests moderate hydrophobicity, favoring membrane permeability in biological systems.

Tautomerism and pH Effects

The carboxylic acid (pKa ~4–5) deprotonates in physiological pH, forming a carboxylate anion. Concurrently, the piperidine nitrogen (pKa ~10–11) may protonate, creating a zwitterionic species at neutral pH. This duality impacts solubility and crystallinity.

HazardPrecautionary Measures
Skin ContactWear nitrile gloves; wash with soap/water
Eye ExposureUse goggles; rinse with water
InhalationUse fume hood or respirator

Environmental Impact

No ecotoxicity data are available. As a benzothiazole derivative, it may persist in aquatic systems due to aromatic stability, necessitating proper disposal via incineration.

CompoundActivity (IC₅₀)Target
2-(4-Fluorophenyl)benzothiazole1.2 µM (Anticancer)Topoisomerase II
6-Aminobenzothiazole-2-carboxylic acid0.8 µg/mL (Antitubercular)DprE1 enzyme

Materials Science Applications

Benzothiazole derivatives serve as:

  • Fluorescent probes: Due to extended π-conjugation.

  • Polymer additives: Enhancing thermal stability in plastics.

Computational Drug Design

Molecular docking studies of similar compounds reveal affinity for the Mycobacterium tuberculosis DprE1 enzyme (binding energy: −9.2 kcal/mol) . This suggests potential for structure-based optimization of the title compound.

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